molecular formula C16H15Cl2N5 B2907898 3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile CAS No. 2380098-62-2

3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile

Cat. No.: B2907898
CAS No.: 2380098-62-2
M. Wt: 348.23
InChI Key: GKWJOPFZIQMEPU-UHFFFAOYSA-N
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Description

3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile is a versatile compound used in various scientific research fields. Its unique structure allows for diverse applications such as drug synthesis, material science, and organic chemistry studies.

Preparation Methods

The synthesis of 3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile involves several steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with methylamine to form the intermediate 2,4-dichlorobenzylmethylamine. This intermediate is then reacted with azetidine to form the azetidinyl derivative. Finally, the azetidinyl derivative is coupled with pyrazine-2-carbonitrile under specific conditions to yield the target compound.

Chemical Reactions Analysis

3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-(3-{[(2,4-Dichlorophenyl)methyl](methyl)amino}azetidin-1-yl)pyrazine-2-carbonitrile can be compared with other similar compounds, such as:

    3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: This compound also contains a dichlorophenyl group and is studied for its anticancer and anti-inflammatory properties.

    Other azetidinyl derivatives: Compounds with azetidinyl groups are often explored for their potential biological activities and synthetic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methyl-methylamino]azetidin-1-yl]pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N5/c1-22(8-11-2-3-12(17)6-14(11)18)13-9-23(10-13)16-15(7-19)20-4-5-21-16/h2-6,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWJOPFZIQMEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=C(C=C(C=C1)Cl)Cl)C2CN(C2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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